Variecoxanthone C
Beschreibung
Variecoxanthone C (VI) is a prenylated xanthone isolated from Aspergillus variecolor . Its structure was elucidated through spectral comparisons and hydrogenolysis experiments, revealing a unique 5-(2,3-epoxy-3-methylbutyl) side chain, distinguishing it from other xanthones in the variecoxanthone family. The core scaffold consists of an 8-hydroxy-1-hydroxymethyl-3-methylxanthone with a 2-(3-methylbut-2-enyloxy) substituent . This epoxy-prenyl modification is rare among fungal xanthones and suggests distinct biosynthetic and functional properties.
Eigenschaften
CAS-Nummer |
55812-92-5 |
|---|---|
Molekularformel |
C25H28O6 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
5-[(3,3-dimethyloxiran-2-yl)methyl]-8-hydroxy-1-(hydroxymethyl)-3-methyl-2-(3-methylbut-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C25H28O6/c1-13(2)8-9-29-23-14(3)10-18-20(16(23)12-26)22(28)21-17(27)7-6-15(24(21)30-18)11-19-25(4,5)31-19/h6-8,10,19,26-27H,9,11-12H2,1-5H3 |
InChI-Schlüssel |
ROWGCYHEZVANDZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O |
Kanonische SMILES |
CC1=CC2=C(C(=C1OCC=C(C)C)CO)C(=O)C3=C(C=CC(=C3O2)CC4C(O4)(C)C)O |
Andere CAS-Nummern |
55812-92-5 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Features
Variecoxanthone C is part of a broader family of prenylated xanthones, including variecoxanthone A, shamixanthone, emericellin, and epishamixanthone. Key structural differences are outlined below:
Key Observations :
Shared Pathway Steps
Polyketide Synthesis: Emodin, a polyketide-derived anthraquinone, is the precursor .
Benzophenone Intermediate: Emodin undergoes Baeyer-Villiger oxidation and glutathione-dependent cleavage to form a benzophenone .
Core Xanthone Formation : Dehydration yields 1-hydroxy-6-methyl-8-hydroxymethylxanthone .
Divergent Prenylation and Modifications
- Variecoxanthone A : O-prenylation at C2 by XptB .
- Variecoxanthone C : Likely derived from variecoxanthone A via epoxidation of the C5 prenyl group, though the specific enzyme remains unidentified .
- Emericellin : C-prenylation at C5 by XptA .
- Shamixanthone/Epishamixanthone : XptC oxidoreductase cyclizes emericellin into dihydropyran-containing stereoisomers .
Q & A
Q. How is Variecoxanthone C biosynthesized in Aspergillus species, and what enzymatic steps are involved?
- Methodological Answer : Variecoxanthone C is derived from polyketide precursors via a pathway involving key enzymes such as MdpD (for initial cyclization) and XptA/XptB (for prenylation and oxidative modifications) . Experimental validation requires gene deletion studies in Aspergillus nidulans to confirm enzyme roles, followed by LC-MS/MS analysis of intermediate metabolites. For example, deletion of xptA halts production of Variecoxanthone C, confirming its role in prenylation .
Q. What is the ecological or functional significance of Variecoxanthone C in fungal secondary metabolism?
- Methodological Answer : Functional studies involve comparative metabolomics of wild-type vs. gene-deletion strains to assess the compound’s role in fungal survival or competition. For instance, co-culturing Aspergillus with bacterial antagonists and quantifying Variecoxanthone C production via HPLC can test hypotheses about its antimicrobial properties .
Advanced Research Questions
Q. How do genetic and environmental factors regulate the production of Variecoxanthone C in fungal systems?
- Methodological Answer : Transcriptomic analysis (RNA-seq) under varying nutrient conditions (e.g., carbon limitation) can identify regulatory genes (e.g., transcription factors in the mdp or xpt clusters) . Chromatin immunoprecipitation (ChIP) assays further map DNA-binding sites of these regulators. Environmental stressors (e.g., oxidative stress) should be applied to correlate gene expression with metabolite yield .
Q. What mechanistic insights explain the substrate specificity of XptA/XptB enzymes in Variecoxanthone C biosynthesis?
- Methodological Answer : Structural biology approaches, such as X-ray crystallography or cryo-EM, can resolve enzyme-substrate complexes to identify active-site residues. Site-directed mutagenesis of these residues (e.g., Asp-154 in XptA) followed by kinetic assays (e.g., , ) quantifies their impact on catalytic efficiency . Computational docking studies (using tools like AutoDock Vina) may predict binding affinities for alternative substrates .
Q. How can contradictions in biosynthetic pathway data (e.g., divergent intermediates from Monodictyphenone vs. Arugosin H) be resolved?
- Methodological Answer : Isotopic labeling (e.g., -acetate) tracks carbon flux through competing pathways. For example, feeding labeled precursors to Aspergillus cultures and analyzing isotopomer distributions via NMR or MS can clarify whether Monodictyphenone 12 or Arugosin H is the dominant precursor in specific strains .
Q. What experimental frameworks are suitable for evaluating Variecoxanthone C’s bioactivity in drug discovery contexts?
- Methodological Answer : High-throughput screening (HTS) against target enzymes (e.g., cyclooxygenases) requires dose-response assays (IC determination) and counter-screens to rule out nonspecific inhibition . For in vivo studies, zebrafish models can assess anti-inflammatory efficacy, with qPCR quantifying cytokine expression (e.g., TNF-α, IL-6) .
Guidance for Addressing Contradictions
- Replication Studies : Reproduce conflicting biosynthetic steps (e.g., XptA-mediated conversion of Arugosin H) under standardized conditions (pH, temperature) to isolate variables .
- Meta-Analysis : Systematically compare datasets from multiple Aspergillus strains using tools like PRISMA to identify strain-specific pathway variations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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